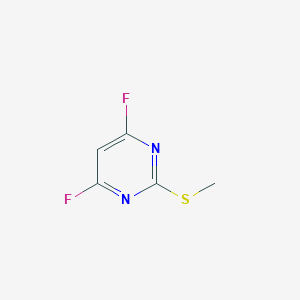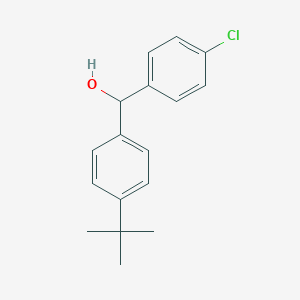
4-Chloro-2-iodo-6-nitroaniline
Overview
Description
4-Chloro-2-iodo-6-nitroaniline is an organic compound with the molecular formula C6H4ClIN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by chlorine, iodine, and nitro groups
Mechanism of Action
Target of Action
4-Chloro-2-iodo-6-nitroaniline is primarily used as a laboratory chemical and in the synthesis of substances . It is known for its nonlinear optical properties . The primary targets of this compound are chromophores with highly delocalized π electron systems, which lead to a good macroscopic nonlinear optical (NLO) response and high molecular hyperpolarizability .
Mode of Action
The compound interacts with its targets through both intra- and intermolecular strong hydrogen bonding interactions . In the this compound molecule, the amine group’s one hydrogen is attached to the nearer ortho position nitro group oxygen atom, forming an N–H…O intramolecular hydrogen bonding interaction .
Biochemical Pathways
It is known that organic materials with donor–acceptor π conjugation having nonlinear optical (nlo) properties are important in the design of devices in communication technologies .
Pharmacokinetics
It is known that the compound is used in laboratory settings and in the synthesis of substances . Its bioavailability would depend on the specific conditions of use and exposure.
Result of Action
The result of the action of this compound is the generation of a nonlinear optical response, which is of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology . The compound’s second harmonic generation efficiency has been tested and confirmed .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound was developed by a slow evaporation method at 40 °C . It is thermally stable up to 115 °C . The compound’s action can also be influenced by the presence of other chemicals in its environment.
Biochemical Analysis
Biochemical Properties
It is known that nitroaniline compounds can undergo various biochemical reactions . For instance, nitroaniline can undergo diazotization, which allows access to dinitrobenzene and nitrophenylarsonic acid
Cellular Effects
The cellular effects of 4-Chloro-2-iodo-6-nitroaniline are not well-documented. Nitroaniline compounds are known to have various effects on cells. For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Nitroaniline compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is thermally stable up to 115 °C
Metabolic Pathways
It is known that nitroaniline compounds can be metabolized via various pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-iodo-6-nitroaniline typically involves a multi-step process. One common method starts with 4-chloro-2-nitroaniline. The iodine atom is introduced through an electrophilic substitution reaction using iodine monochloride in glacial acetic acid . The reaction conditions are carefully controlled to ensure the selective iodination of the compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale electrophilic substitution reactions. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-iodo-6-nitroaniline undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The nitro group can be oxidized or reduced under specific conditions to form different functional groups.
Common Reagents and Conditions:
Reducing Agents: Iron, hydrochloric acid, and catalytic hydrogenation.
Coupling Reagents: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group forms amino derivatives.
Coupled Products: Formation of biaryl compounds through coupling reactions.
Scientific Research Applications
4-Chloro-2-iodo-6-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Comparison with Similar Compounds
4-Chloro-2-nitroaniline: Lacks the iodine atom, making it less reactive in certain coupling reactions.
2-Iodo-4-nitroaniline: Similar structure but with different substitution pattern, affecting its chemical properties.
Properties
IUPAC Name |
4-chloro-2-iodo-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQPNLNIJFQQRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10478493 | |
| Record name | 4-Chloro-2-iodo-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123158-75-8 | |
| Record name | 4-Chloro-2-iodo-6-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123158-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-iodo-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10478493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-chloro-7-methyl-1H-pyrazolo[3,4-f]quinoline](/img/structure/B169616.png)

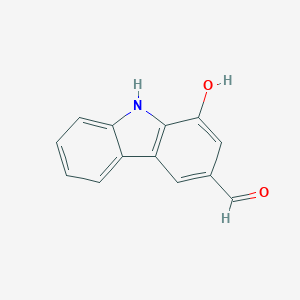
![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)propanoate](/img/structure/B169629.png)
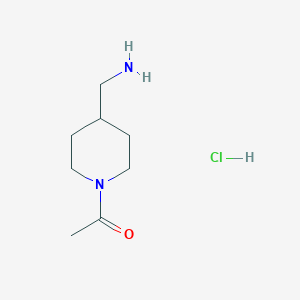
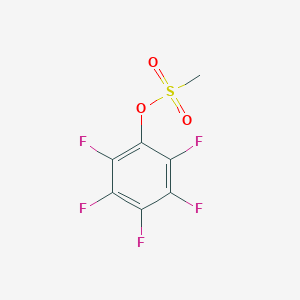
![7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane](/img/structure/B169633.png)
![1,4-Dioxaspiro[4.4]nonan-7-one](/img/structure/B169636.png)
![2-(Trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B169639.png)

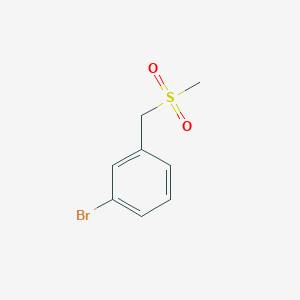
![(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B169643.png)
